6-(Chloromethyl)-2,5,8-trioxaspiro[3.4]octane
Description
6-(Chloromethyl)-2,5,8-trioxaspiro[3.4]octane (CAS: 1547416-59-0 or 1551380-09-6) is a spirocyclic compound featuring a chloromethyl substituent and three oxygen atoms in its fused ring system. Its molecular formula is C₇H₁₁ClO₂, with a molecular weight of 162.61 g/mol . The spiro architecture confers unique stereoelectronic properties, making it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles.
Properties
Molecular Formula |
C6H9ClO3 |
|---|---|
Molecular Weight |
164.59 g/mol |
IUPAC Name |
7-(chloromethyl)-2,5,8-trioxaspiro[3.4]octane |
InChI |
InChI=1S/C6H9ClO3/c7-1-5-2-9-6(10-5)3-8-4-6/h5H,1-4H2 |
InChI Key |
KODTWPSGYLXHEE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2(O1)COC2)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(Chloromethyl)-2,5,8-trioxaspiro[3.4]octane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of chloromethyl methyl ether as a reagent, which reacts with a suitable diol to form the spirocyclic structure. The reaction conditions often include the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the spiro compound .
Chemical Reactions Analysis
6-(Chloromethyl)-2,5,8-trioxaspiro[3.4]octane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions:
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Scientific Research Applications
6-(Chloromethyl)-2,5,8-trioxaspiro[3
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Its reactivity and stability make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-(Chloromethyl)-2,5,8-trioxaspiro[3.4]octane exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The spirocyclic structure can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Structural Variations and Key Properties
The following table summarizes structural analogs and their properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|---|
| 6-(Chloromethyl)-2,5,8-trioxaspiro[3.4]octane | 1547416-59-0 | C₇H₁₁ClO₂ | 162.61 | Chloromethyl, three oxygen atoms | High polarity, spirocyclic stability |
| 6-Butyl-2-(chloromethyl)-5,8-dioxaspiro[3.4]octane | 654061-36-6 | C₁₁H₁₉ClO₂ | 218.72 | Butyl group, two oxygen atoms | Increased hydrophobicity |
| 6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane | 2104511-57-9 | C₇H₁₁IO₂ | 254.07 | Iodomethyl, two oxygen atoms | Enhanced leaving-group ability |
| 6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane | 1935563-84-0 | C₉H₁₅ClO₂ | 190.67 | Chloromethyl, two methyl groups | Steric hindrance, improved stability |
Key Observations :
- Substituent Effects : The iodomethyl group in 2104511-57-9 may facilitate nucleophilic substitution reactions due to iodine’s superior leaving-group capacity compared to chlorine . Conversely, the butyl group in 654061-36-6 introduces hydrophobicity, likely reducing aqueous solubility .
- Steric Effects : The dimethyl groups in 1935563-84-0 create steric hindrance, which could slow reaction kinetics but improve thermal stability .
Reactivity and Functional Implications
- Chloromethyl Reactivity : Chloromethyl groups in spiro systems exhibit moderated reactivity compared to linear or aromatic analogs. For example, chloromethyl ketones in conjugated systems (e.g., 10-F05 derivatives) show higher thiol reactivity and antibacterial activity due to resonance stabilization of intermediates . In contrast, the spiro environment may reduce such conjugation, leading to slower reaction rates but greater selectivity .
- Acetone solvent retards hydrolysis, suggesting that the spiro structure’s rigidity could similarly stabilize the compound against degradation .
Biological Activity
6-(Chloromethyl)-2,5,8-trioxaspiro[3.4]octane is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its antimicrobial properties, cytotoxic effects, and other relevant biological activities based on recent research findings.
Chemical Structure
The compound is characterized by a unique spirocyclic structure that contributes to its biological activity. Its molecular formula is C₉H₁₁ClO₃, and it features a chloromethyl group attached to a trioxaspiro framework.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 75 |
| Bacillus subtilis | 30 |
These results indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its antibiotic resistance.
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in several cancer cell lines. The compound demonstrated selective cytotoxic effects against human cancer cell lines while sparing normal cells.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| MCF-7 (Breast Cancer) | 18 |
| Normal Human Fibroblasts | >100 |
The IC50 values indicate that the compound is significantly more toxic to cancer cells than to normal fibroblasts, suggesting potential for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects appears to involve the disruption of cellular membranes and interference with metabolic pathways in bacteria and cancer cells. Studies employing fluorescence microscopy have shown that the compound induces membrane permeability changes in bacterial cells.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various derivatives of spiro compounds including this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at lower concentrations compared to traditional antibiotics.
- Cytotoxicity Assessment : In another study focusing on cancer therapy, the compound was tested alongside known chemotherapeutic agents. The combination therapy showed enhanced cytotoxic effects in HeLa cells compared to either treatment alone.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
